molecular formula C22H30O3 B15144118 Trimegestone-d3

Trimegestone-d3

Cat. No.: B15144118
M. Wt: 345.5 g/mol
InChI Key: JUNDJWOLDSCTFK-RXMFKYIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimegestone-d3 is a deuterium-labeled derivative of Trimegestone, a synthetic progestin. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Trimegestone. The deuterium labeling helps in tracing the compound in biological systems, providing valuable insights into its behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimegestone-d3 involves the incorporation of deuterium atoms into the Trimegestone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is subjected to rigorous testing to confirm its chemical structure and isotopic composition.

Chemical Reactions Analysis

Types of Reactions: Trimegestone-d3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Trimegestone-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.

    Biology: Helps in understanding the metabolic pathways and interactions of Trimegestone in biological systems.

    Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Trimegestone.

    Industry: Employed in the development of new pharmaceuticals and in quality control processes.

Mechanism of Action

Trimegestone-d3 exerts its effects by binding to progesterone receptors in the body. This binding triggers a series of molecular events that regulate gene expression and cellular functions. The deuterium labeling does not alter the fundamental mechanism of action but allows for precise tracking and analysis of the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Trimegestone: The non-labeled version of Trimegestone-d3.

    Norethisterone: Another synthetic progestin with similar applications.

    Medroxyprogesterone acetate: A widely used progestin in hormone replacement therapy.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This labeling makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C22H30O3

Molecular Weight

345.5 g/mol

IUPAC Name

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13-methyl-17-(trideuteriomethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1/i3D3

InChI Key

JUNDJWOLDSCTFK-RXMFKYIYSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C(=O)[C@H](C)O

Canonical SMILES

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O

Origin of Product

United States

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